molecular formula C14H11ClF3NO4 B5648961 5-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B5648961
M. Wt: 349.69 g/mol
InChI Key: DEPIBZPKMREFBT-UHFFFAOYSA-N
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Description

5-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules in pharmaceutical applications

Preparation Methods

The synthesis of 5-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-(trifluoromethyl)aniline with a suitable aldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized with dimethyl malonate in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted aromatic compounds, such as:

Compared to these compounds, 5-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure, which imparts additional stability and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[[4-chloro-2-(trifluoromethyl)anilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO4/c1-13(2)22-11(20)8(12(21)23-13)6-19-10-4-3-7(15)5-9(10)14(16,17)18/h3-6,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPIBZPKMREFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=C(C=C(C=C2)Cl)C(F)(F)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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